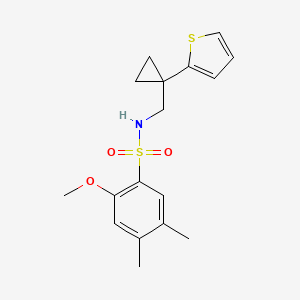

2-methoxy-4,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with methoxy and methyl groups at positions 2, 4, and 5, along with a cyclopropane ring fused to a thiophene moiety via a methylene linker. However, direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Structural analogs and synthesis methods from the literature can provide insights into its properties.

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-12-9-14(21-3)15(10-13(12)2)23(19,20)18-11-17(6-7-17)16-5-4-8-22-16/h4-5,8-10,18H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJRLCLWYGHXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and molecular interactions.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety, a methoxy group, and a thiophene ring attached to a cyclopropyl group. This unique arrangement is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines. In particular:

- In Vitro Studies : The compound's effectiveness was evaluated against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Preliminary results indicated promising activities with IC50 values comparable to standard chemotherapeutics like cisplatin .

Antibacterial Activity

Sulfonamides are known for their antibacterial properties as well. The compound demonstrated notable activity against various bacterial strains, outperforming traditional antibiotics in some assays:

- Selectivity : The compound showed selective inhibition of bacterial topoisomerases without affecting human isoforms, indicating a potential for reduced toxicity in clinical applications .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. For example:

- Binding Affinity : Docking simulations revealed strong interactions with dihydrofolate reductase (DHFR), a crucial enzyme in cancer metabolism, suggesting that the compound may inhibit this enzyme effectively .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Thiazole Derivatives : A series of thiazole derivatives structurally related to our compound exhibited significant antibacterial and anticancer properties, supporting the hypothesis that structural modifications can enhance biological activity .

- Oxadiazole Compounds : Novel oxadiazole derivatives showed superior cytotoxicity against leukemia cell lines compared to established drugs like doxorubicin, indicating that similar modifications in our target compound could yield enhanced efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may possess significant pharmacological properties. Its sulfonamide moiety is known for contributing to a range of biological activities, including antibacterial and anti-inflammatory effects. The presence of the thiophene ring further enhances its potential as a pharmacologically active agent.

Antibacterial Activity

Sulfonamides are historically recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit efficacy against various bacterial strains. For instance, studies have demonstrated that derivatives of benzenesulfonamide possess significant activity against Gram-positive and Gram-negative bacteria . The incorporation of the thiophene moiety may enhance this activity through unique interactions with bacterial enzymes.

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory properties. Compounds similar to 2-methoxy-4,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide have shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential applications in treating inflammatory diseases.

The biological profile of this compound is still under investigation; however, preliminary studies indicate several promising areas:

Anticancer Potential

Emerging research highlights the potential anticancer properties of sulfonamide derivatives. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models . The mechanism may involve the modulation of signaling pathways crucial for cell proliferation and survival.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of sulfonamides. Some studies suggest that compounds similar to this compound could protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for neurodegenerative disease therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of this compound. Key structural features influencing biological activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Sulfonamide Group | Enhances antibacterial and anti-inflammatory properties |

| Thiophene Ring | Potentially increases interaction with biological targets |

| Methoxy Substituents | May improve solubility and bioavailability |

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

- Antibacterial Study : A derivative demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Research : In vitro experiments showed that a related sulfonamide reduced TNF-α levels by over 70%, indicating strong anti-inflammatory potential.

- Neuroprotection : A study indicated that compounds with similar structures protected neuronal cells from damage induced by amyloid-beta peptides, pointing towards applications in Alzheimer’s disease treatment.

Comparison with Similar Compounds

Key Research Findings and Implications

Cyclopropane Utility : Both Montelukast and the boronate analog demonstrate the cyclopropane ring’s role in rigidifying molecular conformations. The target compound’s thiophene-cyclopropane hybrid may enhance π-π stacking or steric hindrance in biological targets .

Sulfonamide Versatility: Sulfonamide groups in these compounds act as hydrogen-bond acceptors/donors, critical for enzyme inhibition. The target compound’s methoxy groups may further modulate electronic density for selective binding.

Synthesis Challenges: Cyclopropane ring formation, as seen in , often requires controlled conditions (e.g., N₂ atmosphere).

Q & A

Q. What synthetic methodologies are optimal for preparing 2-methoxy-4,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling the thiophene-cyclopropane moiety to the sulfonamide core via nucleophilic substitution or reductive amination. Key intermediates like 2-methylbenzylamine derivatives (e.g., CAS 89-93-0 or 100-81-2) are often used for alkylation . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular ion peaks. Solid-phase extraction (SPE) using Oasis HLB cartridges can isolate the compound from byproducts .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement are performed using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) . For visualization, ORTEP-3 is recommended to generate thermal ellipsoid plots, highlighting potential steric strain in the cyclopropane-thiophene moiety .

Q. What analytical techniques are suitable for quantifying this sulfonamide in complex matrices (e.g., biological samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high sensitivity. Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy. Solid-phase extraction (SPE) using HLB cartridges (60 mg, 3 cc) pre-concentrates the analyte .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this sulfonamide to biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (GROMACS) assesses binding modes. Use hybrid receptor-response models to account for steric clashes from the cyclopropane ring and electronic effects of the methoxy group. Studies suggest thiophene derivatives exhibit π-π stacking with aromatic residues in enzyme active sites .

Q. What experimental strategies address discrepancies in solubility data reported for this compound?

- Methodological Answer : Solubility contradictions often arise from solvent polarity and pH variations. Use a shake-flask method with UV-Vis spectroscopy (λ = 280 nm) to measure solubility in buffered solutions (pH 2–10). For low solubility, employ co-solvency (e.g., 10% DMSO in PBS) or micellar formulations (e.g., polysorbate-80) . LogP calculations via ChemAxon or ACD/Labs predict partitioning behavior .

Q. How do structural modifications (e.g., replacing thiophene with furan) impact bioactivity, and how can SAR be systematically analyzed?

- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling for heterocycle replacement. Assess bioactivity using dose-response curves (IC50/EC50) in cell-based assays. SAR analysis requires multivariate regression (e.g., PLS in MATLAB) to correlate electronic (Hammett σ) and steric (Taft parameters) descriptors with activity .

Q. What protocols validate the stability of this compound under physiological conditions?

Q. How can contradictory results in toxicity studies (e.g., in vitro vs. in vivo) be reconciled?

- Methodological Answer : Discrepancies may stem from metabolic activation differences. Use human liver microsome (HLM) assays to identify reactive metabolites. Compare cytotoxicity (MTT assay) in primary hepatocytes vs. immortalized cell lines. In vivo, conduct acute toxicity studies in rodents (OECD 423) with histopathology .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data (e.g., bond-length variations in the sulfonamide group)?

Q. What statistical approaches resolve inconsistencies in dose-response relationships across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.